molecular formula C21H26Br2N4OS B5004871 [4-[2-(Diethylamino)ethyl]-2-methylimidazo[1,2-a]benzimidazol-1-yl]-thiophen-2-ylmethanone;dihydrobromide

[4-[2-(Diethylamino)ethyl]-2-methylimidazo[1,2-a]benzimidazol-1-yl]-thiophen-2-ylmethanone;dihydrobromide

Cat. No.: B5004871
M. Wt: 542.3 g/mol
InChI Key: BJHUDDCVXLIGDL-UHFFFAOYSA-N
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Description

[4-[2-(Diethylamino)ethyl]-2-methylimidazo[1,2-a]benzimidazol-1-yl]-thiophen-2-ylmethanone;dihydrobromide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[2-(Diethylamino)ethyl]-2-methylimidazo[1,2-a]benzimidazol-1-yl]-thiophen-2-ylmethanone;dihydrobromide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the benzimidazole and thiophene rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include acetonitrile, ethanol, and dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development .

Medicine

In medicine, the compound’s pharmacological properties are explored for therapeutic applications. It has shown promise in preclinical studies for treating infections and certain types of cancer .

Industry

In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of [4-[2-(Diethylamino)ethyl]-2-methylimidazo[1,2-a]benzimidazol-1-yl]-thiophen-2-ylmethanone;dihydrobromide involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and leading to the desired biological effects. The pathways involved include inhibition of DNA synthesis, disruption of cell membrane integrity, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-[2-(Diethylamino)ethyl]-2-methylimidazo[1,2-a]benzimidazol-1-yl]-thiophen-2-ylmethanone;dihydrobromide apart is its unique combination of functional groups, which confer enhanced biological activity and specificity. The presence of the diethylaminoethyl and thiophene groups enhances its ability to interact with a wider range of biological targets, making it a more potent and versatile compound .

Properties

IUPAC Name

[4-[2-(diethylamino)ethyl]-2-methylimidazo[1,2-a]benzimidazol-1-yl]-thiophen-2-ylmethanone;dihydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4OS.2BrH/c1-4-23(5-2)12-13-24-16-9-6-7-10-17(16)25-19(15(3)22-21(24)25)20(26)18-11-8-14-27-18;;/h6-11,14H,4-5,12-13H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHUDDCVXLIGDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C2=CC=CC=C2N3C1=NC(=C3C(=O)C4=CC=CS4)C.Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26Br2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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